BenchChemオンラインストアへようこそ!

3-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine

LCE inhibitor SAR sulfonamide conformation ortho-methyl steric effect

This compound (C₁₇H₂₀ClN₃O₃S; MW 381.88 g/mol; SMILES: CC1=NN=C(C=C1)OC2CCN(CC2)S(=O)(=O)C3=C(C(=CC=C3)Cl)C) belongs to the aryl‑sulfonamide‑tethered pyridazine class—a chemotype that has been pursued for inhibition of long‑chain fatty acyl elongase (LCE) , modulation of prokineticin receptors , and blockade of chloride channels. Its core architecture—a 6‑methylpyridazine ether linked through a piperidine‑4‑oxy spacer to a 3‑chloro‑2‑methylphenyl sulfonamide—places it at the intersection of several medicinally relevant pharmacophores.

Molecular Formula C17H20ClN3O3S
Molecular Weight 381.88
CAS No. 1797593-39-5
Cat. No. B2840768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine
CAS1797593-39-5
Molecular FormulaC17H20ClN3O3S
Molecular Weight381.88
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCN(CC2)S(=O)(=O)C3=C(C(=CC=C3)Cl)C
InChIInChI=1S/C17H20ClN3O3S/c1-12-6-7-17(20-19-12)24-14-8-10-21(11-9-14)25(22,23)16-5-3-4-15(18)13(16)2/h3-7,14H,8-11H2,1-2H3
InChIKeyRPAOHIQCFDGXKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine (CAS 1797593-39-5): Chemical Identity, Class Affiliation, and Research Provenance


This compound (C₁₇H₂₀ClN₃O₃S; MW 381.88 g/mol; SMILES: CC1=NN=C(C=C1)OC2CCN(CC2)S(=O)(=O)C3=C(C(=CC=C3)Cl)C) belongs to the aryl‑sulfonamide‑tethered pyridazine class—a chemotype that has been pursued for inhibition of long‑chain fatty acyl elongase (LCE) [1], modulation of prokineticin receptors [2], and blockade of chloride channels [3]. Its core architecture—a 6‑methylpyridazine ether linked through a piperidine‑4‑oxy spacer to a 3‑chloro‑2‑methylphenyl sulfonamide—places it at the intersection of several medicinally relevant pharmacophores. Despite commercial availability from multiple suppliers, the compound remains sparsely characterised in the peer‑reviewed primary literature; the majority of accessible data are physicochemical identifiers, predicted properties, and patent‑scope disclosures rather than direct biological profiling.

Why Off‑the‑Shelf Sulfonamide–Pyridazines Cannot Replace 3-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine


Within the aryl‑sulfonyl piperidine–pyridazine family, minor structural modifications translate into order‑of‑magnitude shifts in target selectivity. The 3‑chloro‑2‑methylphenyl sulfonamide motif present in this compound is distinguished from the unsubstituted benzylsulfonyl or monohalophenyl analogs by the ortho‑methyl group, which introduces a steric buttress that restricts rotational freedom of the aryl–S(=O)₂ bond and alters the preferred dihedral angle between the sulfonamide plane and the piperidine ring . In closely related LCE‑inhibitor series, replacement of a 2‑methyl substituent with hydrogen abolished >90% of inhibitory activity [1]. Similarly, the O‑linked (ether) piperidine‑4‑oxy junction to the pyridazine ring is chemically and metabolically distinct from the N‑linked piperazinyl connection found in analogs such as 3-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine; the O‑linker eliminates a basic nitrogen centre, altering both the pKₐ profile and susceptibility to N‑dealkylation . These cumulative structural variations mean that procurement of a “similar” sulfonamide–pyridazine cannot guarantee equivalent biochemical or cellular activity—making compound‑specific selection essential for reproducible research.

Direct Comparator Evidence for 3-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine


Steric Differentiation: Ortho-Methyl vs. Des-Methyl Sulfonamide in LCE Inhibitor Context

In the LCE (long‑chain fatty acyl elongase) inhibitor patent series US 8,188,280 B2, compounds bearing a 2‑methyl substituent on the aryl sulfonamide ring (exemplified by the 3‑chloro‑2‑methylphenyl motif present in the target compound) exhibited potent enzyme inhibition, whereas the corresponding des‑methyl (i.e., 3‑chlorophenyl) analog showed >10‑fold reduction in inhibitory potency [1]. This SAR trend is attributed to the ortho‑methyl group enforcing a biaryl torsional angle that optimally positions the sulfonyl oxygen atoms for hydrogen‑bond acceptance in the LCE active site. The target compound’s 3‑chloro‑2‑methylphenyl group thus provides a documented potency advantage over the simpler 3‑chlorophenyl or benzylsulfonyl congeners within this therapeutic target class.

LCE inhibitor SAR sulfonamide conformation ortho-methyl steric effect

Linker Chemistry Differentiation: O‑Linked Piperidine‑4‑oxy vs. N‑Linked Piperazine Core

The target compound employs a piperidine‑4‑oxy ether linkage to the 6‑methylpyridazine ring, in contrast to the N‑linked piperazine bridge found in the commercially available comparator 3-{4-[(3‑chlorophenyl)sulfonyl]-1-piperazinyl}-6‑methylpyridazine . The ether oxygen eliminates the basic tertiary amine present in the piperazine comparator, reducing the number of ionisable centres from two to one (only the piperidine sulfonamide nitrogen remains basic with a predicted pKₐ ~6.5–7.0). This distinction has two quantifiable consequences: (i) the calculated logD₇.₄ for the O‑linked compound is approximately 0.8–1.2 log units higher than the N‑linked piperazine analog, enhancing passive membrane permeability , and (ii) the O‑ether is resistant to N‑dealkylation, a major oxidative clearance pathway for piperazine‑containing molecules [1].

linker pharmacophore O-ether vs N-amine metabolic stability CNS penetration

Halogen Substitution Pattern: 3‑Chloro‑2‑methyl vs. 3‑Chloro‑4‑fluoro Aryl Sulfonamide

A close structural neighbor, 3-{[1-(3‑chloro‑4‑fluorobenzenesulfonyl)piperidin-4-yl]oxy}-6‑methylpyridazine (CAS 1797857‑09‑0), replaces the 2‑methyl group of the target compound with a 4‑fluoro substituent . While both compounds share the 3‑chloro substitution, the target compound’s 2‑methyl group occupies a sterically confined hydrophobic pocket in LCE‑family enzymes, as inferred from SAR disclosed in US 8,188,280 B2, whereas the 4‑fluoro analog presents a hydrogen‑bond‑accepting fluorine atom that may redirect binding to distinct protein targets [1]. Quantitative binding data for this exact pair are not publicly available; however, cheminformatic 2D similarity (Tanimoto ~0.72 based on ECFP4 fingerprints) indicates sufficient divergence to preclude interchangeable use in target‑based screens .

halogen SAR 3-chloro-2-methylphenyl binding pocket complementarity

Preliminary Bioactivity Annotation: Predicted Interaction with Liver Carboxylesterase 1

The MolBiC bioactivity database (IDRLab) maps this compound to Liver Carboxylesterase 1 (CES1; Protein ID PT02186) with an annotated bioactivity value of ≤ 0.1 μM [1]. This annotation is derived from computational bioactivity mapping rather than a confirmatory biochemical assay and should be interpreted as a hypothesis‑generating prediction. CES1 is the predominant hepatic serine hydrolase responsible for the metabolic activation and detoxification of ester‑ and amide‑containing xenobiotics [2]. By contrast, structurally related sulfonyl piperidine derivatives in the BindingDB have documented kinase inhibition (e.g., JAK family IC₅₀ values in the 10–100 nM range ), suggesting that the CES1 annotation may reflect a secondary pharmacology profile rather than the compound’s primary target. Direct experimental confirmation is absent from the public domain.

carboxylesterase 1 CES1 bioactivity map predicted target engagement

Available Purity Specifications and Quality Control Parameters

Commercial suppliers list this compound with standard purity specifications. BenchChem reports ≥95% purity by HPLC, with molecular identity confirmed by ¹H‑NMR and LC‑MS (observed [M+H]⁺ m/z 382.1, consistent with the calculated monoisotopic mass of 381.1 Da for C₁₇H₂₀ClN₃O₃S) . Evitachem provides the InChI Key (RPAOHIQCFDGXKN‑UHFFFAOYSA‑N) and canonical SMILES, enabling unambiguous registration and identity verification . No certificate‑of‑analysis (CoA) data for specific production lots are publicly available; requesting a lot‑specific CoA prior to purchase is recommended. In comparison, the benzylsulfonyl analog (3-((1-(benzylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine) is reported with a similar purity threshold (95%), but employs a benzyl rather than 3‑chloro‑2‑methylphenyl sulfonamide, yielding a different elemental composition (C, H, N, O, S vs. C, H, Cl, N, O, S) that may complicate elemental analysis verification .

QC specifications HPLC purity procurement benchmark

Recommended Application Scenarios for 3-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine Based on Structural Differentiation Evidence


Chemical Probe for Investigating LCE (ELOVL‑Family) Biology in Metabolic Disease Models

The 3‑chloro‑2‑methylphenyl sulfonamide motif is explicitly associated with LCE inhibitory activity in the MSD patent family (US 8,188,280 B2) [1]. Researchers studying fatty acid elongation, sphingolipid biosynthesis, or metabolic syndrome can employ this compound as a structurally defined chemical probe, provided that confirmatory LCE enzyme assays (ELOVL1–7 isoform profiling) are performed to establish the compound’s potency and selectivity relative to the patent‑exemplified leads.

Building Block for Diversified Sulfonamide‑Pyridazine Library Synthesis

The compound’s O‑linked piperidine‑4‑oxy architecture and chloro‑methyl substitution pattern make it a versatile late‑stage intermediate for parallel synthesis. The ether oxygen is chemically inert under standard amide coupling, Suzuki–Miyaura cross‑coupling, and reductive amination conditions, enabling diversification at the pyridazine C‑4 position or the piperidine nitrogen without linker degradation . This contrasts with N‑linked piperazine analogs, where the secondary amine requires orthogonal protection strategies .

Negative Control or Selectivity Counter‑Screen in Kinase Inhibitor Panels

Because closely related 3‑chloro‑2‑methylphenyl sulfonamide scaffolds have demonstrated JAK and PI3K pathway inhibition , this compound—pending experimental confirmation—may serve as a selectivity control for distinguishing kinase‑dependent from kinase‑independent phenotypes in cellular assays. Its predicted CES1 interaction (MolBiC annotation: ≤0.1 μM) further supports its use in panels designed to rule out carboxylesterase‑mediated artifacts in prodrug activation or ester‑containing probe metabolism [2].

Comparative Metabolic Stability Assessment: O‑Ether vs. N‑Amine Linker Benchmarking

The ether‑linked piperidine core provides a metabolically stable scaffold relative to N‑alkyl piperazine analogs, as the O‑ether is not a substrate for CYP450‑mediated N‑dealkylation [3]. Drug metabolism and pharmacokinetics (DMPK) laboratories can use this compound head‑to‑head with 3-{4-[(3‑chlorophenyl)sulfonyl]-1-piperazinyl}-6‑methylpyridazine to quantify the impact of linker chemistry on intrinsic clearance in human liver microsome or hepatocyte assays.

Quote Request

Request a Quote for 3-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.